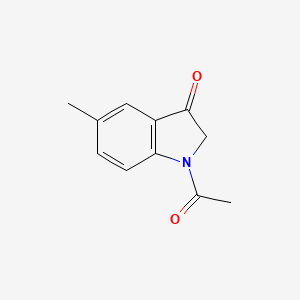

1-acetyl-5-methylindolin-3-one

Description

Properties

IUPAC Name |

1-acetyl-5-methyl-2H-indol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-10-9(5-7)11(14)6-12(10)8(2)13/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHOQDSNRADAKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CC2=O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50489124 | |

| Record name | 1-Acetyl-5-methyl-1,2-dihydro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62486-03-7 | |

| Record name | 1-Acetyl-5-methyl-1,2-dihydro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Acetyl 5 Methylindolin 3 One and Its Precursors

Strategic Approaches to Indolin-3-one Core Construction

The synthesis of the indolin-3-one core, a key structural component in many bioactive molecules, has been a focus of extensive research. unimi.itresearchgate.net Various strategies have been developed to construct this heterocyclic system, ranging from classical name reactions to modern transition-metal-catalyzed processes. These methods often aim for high efficiency, atom economy, and the ability to introduce diverse substituents onto the indolin-3-one framework. rsc.orgresearchgate.net The development of new synthetic routes is crucial for accessing structurally novel derivatives with potential pharmaceutical applications. unimi.itresearchgate.net

Fischer Indole (B1671886) Synthesis Adaptations for Substituted Indolin-3-ones

The Fischer indole synthesis, a cornerstone in heterocyclic chemistry discovered by Emil Fischer in 1883, traditionally produces indoles from the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions. wikipedia.orgbyjus.combhu.ac.in The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement. wikipedia.orgbyjus.commdpi.com While the classic Fischer synthesis leads to indoles, modifications and specific reaction conditions can be adapted to yield indolin-3-one derivatives. This can involve the use of specific starting materials or reaction conditions that favor the formation of the indolin-3-one tautomer or a precursor that can be readily converted. The choice of acid catalyst, which can be a Brønsted or Lewis acid, is critical in this process. wikipedia.orgmdpi.com For instance, the reaction of a substituted phenylhydrazine (B124118) with an appropriate ketone can be steered towards an indolenine, a precursor to the desired indolin-3-one. mdpi.com The versatility of the Fischer indole synthesis allows for the preparation of a wide array of substituted indoles, and by extension, provides a foundational strategy for accessing substituted indolin-3-ones. evitachem.com

Transition Metal-Catalyzed Syntheses of Indolin-3-one Frameworks

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex molecular architectures, including the indolin-3-one framework. researchgate.net These methods offer high efficiency and selectivity, often proceeding under mild reaction conditions. Catalysts based on metals such as palladium, copper, and gold have been successfully employed in the construction of indolin-3-ones through various reaction pathways, including cyclization and dearomatization reactions. rsc.orgbohrium.combohrium.com

Gold(I) catalysts have proven to be exceptionally effective in promoting cascade reactions that lead to the formation of complex heterocyclic systems, including indolin-3-one derivatives. unimi.itunimi.it These catalysts activate alkynes and allenes towards nucleophilic attack, initiating a sequence of reactions that can rapidly build molecular complexity. acs.org One notable strategy involves the gold(I)-catalyzed reaction of 4H-furo[3,2-b]indoles with allenamides. This process proceeds through a cascade involving C2 hydroarylation, furan (B31954) ring opening, and an intramolecular spirocyclization to afford 2-spiroindolin-3-ones. unimi.it Another approach utilizes a gold(I)-catalyzed cascade cyclization of azido-alkynes, which generates an α-imino gold carbene intermediate. Subsequent stereoselective spirocyclization yields 2-(hydroxymethyl)-C2-spirocyclic indolin-3-ones. chemrxiv.org Additionally, a one-pot cascade reaction of o-alkynylnitrobenzenes with maleimides under Au(III)–Cu(II) relay catalysis has been developed to synthesize hydroxysuccinimide substituted indolin-3-ones. scilit.com

| Starting Materials | Catalyst System | Key Transformation | Product Type |

|---|---|---|---|

| 4H-furo[3,2-b]indoles and allenamides | Gold(I) | Cascade hydroarylation, ring opening, spirocyclization | 2-spiroindolin-3-ones |

| Azido-alkynes | Gold(I) | Cascade cyclization, spirocyclization | 2-(hydroxymethyl)-C2-spirocyclic indolin-3-ones |

| o-alkynylnitrobenzenes and maleimides | Au(III)–Cu(II) | Cascade cycloisomerization, cycloaddition, ring opening | Hydroxysuccinimide substituted indolin-3-ones |

A green and efficient strategy for the synthesis of C2-substituted indolin-3-ones involves the direct functionalization of the C(sp³)–H bond at the C2 position of the indolin-3-one core. acs.orgnih.gov Potassium iodide (KI) has been identified as an effective catalyst for this transformation, utilizing air as a benign oxidant. acs.orgnih.gov This methodology allows for the direct amination and acyloxylation of indolin-3-ones under mild conditions. acs.orgnih.gov The reaction provides a straightforward route to access a variety of 2-substituted indolin-3-ones and has been successfully applied to the late-stage functionalization of complex pharmaceutical compounds. acs.orgnih.gov The use of an inexpensive and environmentally friendly catalyst and oxidant makes this method particularly attractive for sustainable chemical synthesis. bohrium.comresearchgate.net An electrochemical approach for the C(sp³)–H acyloxylation has also been developed, which avoids the need for external chemical oxidants altogether. acs.org

| Substrate | Catalyst/Reagent | Oxidant | Functionalization | Product |

|---|---|---|---|---|

| Indolin-3-one | KI | Air | Amination | C2-amino indolin-3-one |

| Indolin-3-one | KI | Air | Acyloxylation | C2-acyloxy indolin-3-one |

| Indolin-3-one | KI | 30% aq. H₂O₂ | Acyloxylation | C2-acyloxy indolin-3-one |

Cyclization Reactions for Indolin-3-one Formation

Intramolecular cyclization reactions represent a fundamental and widely employed strategy for the synthesis of the indolin-3-one framework. These reactions typically involve the formation of a key carbon-nitrogen or carbon-carbon bond to construct the five-membered heterocyclic ring. A variety of acyclic precursors have been designed to undergo cyclization to afford indolin-3-ones. For example, the intramolecular cyclization of 2-aminophenyl-3-oxopropanoate derivatives can be induced using hypervalent iodine reagents to produce 2,2-disubstituted indolin-3-ones. acs.org This method demonstrates good functional group tolerance, accommodating various substituents on the aromatic ring. acs.org Another powerful approach involves the copper-catalyzed oxidative intramolecular cyclization of N-(2-acetylphenyl)picolinamide, which provides direct access to 2-hydroxy-indolin-3-ones. researchgate.net Furthermore, palladium-catalyzed intramolecular deacetylative dearomatization of 3-acetoxyindoles has been developed to synthesize tetracyclic indolin-3-ones bearing C2-quaternary stereocenters. rsc.org

Oxidative Dearomatization Strategies in Indole Chemistry

Oxidative dearomatization of indoles has emerged as a powerful and direct strategy for the synthesis of indolin-3-ones. acs.orgrsc.orgthieme-connect.com This approach transforms readily available indole derivatives into the desired oxygenated framework in a single step, often with high atom economy. rsc.orgthieme-connect.com Various oxidizing agents and catalytic systems have been developed to achieve this transformation. For instance, a palladium-catalyzed C-H peroxygenation of indoles with tert-butyl hydroperoxide (TBHP) leads to the formation of a 3H-indol-3-one intermediate, which can be trapped by nucleophiles to generate C2-quaternary indolin-3-ones. acs.org Metal-free conditions have also been established, utilizing reagents such as (bis(trifluoroacetoxy)iodo)benzene (PIFA) or TEMPO oxoammonium salts. rsc.orgacs.orgthieme-connect.com These methods allow for the dearomative oxyalkynylation, oxyalkenylation, oxyarylation, and oxycyanation of indoles, providing access to a diverse range of structurally complex 2,2-disubstituted indolin-3-ones. rsc.orgrsc.org

Direct Synthesis of 1-Acetyl-5-methylindolin-3-one

The direct synthesis of this compound has been reported in the literature, often as a starting material for further chemical transformations. For instance, its synthesis has been documented as part of a study on the deoxygenative coupling of indolin-3-ones with thiols. In this context, this compound was prepared and subsequently used to synthesize 1-(3-(dodecylthio)-5-methyl-1H-indol-1-yl)ethan-1-one with a high yield of 95%. thieme-connect.com Classical methods for indole synthesis, such as the Fischer, Bischler-Napieralski, and Reissert indole syntheses, provide foundational routes to the broader family of indole derivatives, which can be adapted for specific targets like this compound. evitachem.com

Multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govtcichemicals.com This approach is characterized by high atom economy and procedural simplicity, making it an attractive method for generating libraries of compounds for drug discovery. nih.govbeilstein-journals.org The core principle of MCRs involves a cascade of reactions where intermediates are consumed in subsequent steps, all taking place in one pot. organic-chemistry.org

While a specific MCR for the direct synthesis of this compound is not prominently detailed, the principles of MCRs are widely applied to the synthesis of related heterocyclic scaffolds. rug.nl For example, the Ugi four-component reaction (Ugi-4CR) is a powerful tool for creating peptide-like structures and has been adapted to produce complex heterocyclic systems, including those related to indoles. beilstein-journals.org By strategically choosing the starting amine, carbonyl compound, carboxylic acid, and isocyanide, it is conceivable to design an MCR that yields the indolin-3-one core. The challenge lies in controlling the reaction equilibria to favor the formation of the desired product over potential side products. organic-chemistry.org

Table 1: Examples of Named Multi-Component Reactions

| Reaction Name | Number of Components | Product Type |

| Strecker Synthesis | 3 | α-Amino acids tcichemicals.com |

| Hantzsch Dihydropyridine Synthesis | 3 | Dihydropyridines tcichemicals.com |

| Biginelli Reaction | 3 | Dihydropyrimidinones tcichemicals.com |

| Passerini Reaction | 2 | α-Acyloxy carboxamides organic-chemistry.org |

| Ugi Reaction | 4 | α-Acylamino carboxamides beilstein-journals.orgorganic-chemistry.org |

Microwave-assisted synthesis has emerged as a significant tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netcem.com This technique is considered a green chemistry approach due to its energy efficiency. mdpi.com Microwave irradiation has been successfully applied to a wide array of heterocyclic syntheses, including indoles, pyrroles, and quinolines. cem.commdpi.com

The application of microwave energy can be particularly beneficial for MCRs and other condensation reactions. For example, a one-pot, three-component reaction to synthesize acridine-1,8(2H,5H)-diones was effectively carried out in water under microwave irradiation, highlighting the synergy between these two green chemistry principles. ijcce.ac.ir Similarly, the Urech synthesis of hydantoins from amino acids has been significantly improved using a one-pot, microwave-assisted protocol in water, achieving yields up to 89% in a much shorter time frame. beilstein-journals.org While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed, the successful application of this technology to similar heterocyclic systems suggests its high potential for this target. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Biginelli Reaction | ~24 hours | 5 minutes | Significant | cem.com |

| Paal-Knorr Pyrrole Synthesis | >12 hours | 30-120 seconds | High (75-90%) | cem.com |

| Furan Synthesis | 24 hours (reflux) | 5 minutes | Significant (43% to 88%) | cem.com |

| Hydantoin Synthesis | Not specified | 15 minutes (cyclization) | High (up to 89%) | beilstein-journals.org |

Enantioselective Synthetic Routes to Substituted Indolin-3-ones

The synthesis of chiral indolin-3-ones is of great interest due to their role as key intermediates for bioactive natural products and pharmaceuticals. rsc.orgresearchgate.net Creating a quaternary stereocenter at the C2 position is a significant synthetic challenge that has been addressed through various enantioselective strategies. rsc.orgsioc-journal.cn

Asymmetric catalysis is a cornerstone for the efficient synthesis of chiral molecules. sioc-journal.cnrsc.org In the context of indolin-3-ones, both organocatalysis and metal-based catalysis have been employed to achieve high levels of enantioselectivity. rsc.org

Chiral phosphoric acids (CPAs) have proven to be effective organocatalysts for aza-Friedel–Crafts reactions, reacting 2-aryl-3H-indol-3-ones with nucleophiles like naphthols, phenols, and indoles to produce C2-quaternary indolin-3-ones with high yields and enantioselectivity (up to 99% ee). rsc.org Another approach involves a gold/chiral amine relay catalysis system. acs.orgorganic-chemistry.org In this strategy, a gold catalyst facilitates the cyclization of 2-alkynyl arylazides to form a 2-phenyl-3H-indol-3-one intermediate, which then undergoes an L-proline-catalyzed asymmetric Mannich reaction with a ketone. This dual catalytic system affords the desired C2-quaternary indolin-3-ones in good yields with excellent enantio- and diastereoselectivities. organic-chemistry.org Palladium-catalyzed asymmetric allylic alkylation has also been used to synthesize 2,2-disubstituted indolin-3-ones with good yields and enantioselectivities up to 92% ee. rsc.org

Table 3: Examples of Asymmetric Catalysis in Indolin-3-one Synthesis

| Reaction Type | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| aza-Friedel–Crafts | Chiral Phosphoric Acid (CPA) | 2,2-disubstituted indolin-3-ones | up to 99% | rsc.org |

| Asymmetric Mannich Reaction | Gold / L-proline | C2-quaternary indolin-3-ones | up to 99% | organic-chemistry.org |

| Asymmetric Allylic Alkylation | Palladium / Chiral Ligand | 2,2-disubstituted indolin-3-ones | up to 92% | rsc.org |

| Asymmetric Amination | Hydroquinidine | α-hydrazino esters | High | nih.gov |

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single enantiomer of a product in high yield and enantiomeric excess. nih.govacs.org This process combines the rapid racemization of the starting material with a stereoselective reaction that consumes one enantiomer faster than the other. nih.gov

A DKR approach has been successfully applied to the synthesis of axially chiral biaryls based on the indole scaffold. nih.govacs.org For instance, a rhodium-catalyzed intermolecular asymmetric reductive aldol (B89426) reaction of configurationally labile 3-aryl indole-2-carbaldehydes with acrylate (B77674) esters has been developed. nih.govcsic.es This DKR process simultaneously generates three stereogenic elements with high diastereo- and enantioselectivity. The key to this strategy is the transient labilization of the stereogenic axis, which facilitates the racemization required for the DKR to be efficient. nih.gov Computational studies have been used to understand the racemization barriers, confirming that the substrate can racemize at a rate that allows for an effective DKR. nih.govcsic.es This methodology has been shown to be scalable, maintaining high stereochemical efficiency even at a larger scale. csic.es

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. nih.gov Key green approaches include the use of environmentally benign solvents like water, the development of solvent-free reaction conditions, and the use of recyclable catalysts. mdpi.com

In the synthesis of indolin-2-one hybrids, a supramolecular green chemistry approach has been reported using β-cyclodextrin-SO₃H as a recyclable catalyst in water. nih.gov β-cyclodextrin has a hydrophobic inner cavity and a hydrophilic outer surface, allowing it to act as a host for organic molecules in an aqueous environment, thereby facilitating the reaction. nih.gov This method avoids the use of harmful mineral acids and organic solvents. Furthermore, microwave-assisted synthesis and mechanochemical grinding are other green techniques that have been applied to reduce solvent use and energy consumption in the synthesis of related heterocyclic compounds. mdpi.com For example, the synthesis of N-substituted amines has been achieved efficiently through a neat mechanochemical grinding procedure. mdpi.com The combination of MCRs with green solvents or microwave assistance further enhances the environmental friendliness of synthetic routes to complex molecules like this compound. ijcce.ac.ir

Chemical Reactivity and Derivatization Pathways of 1 Acetyl 5 Methylindolin 3 One

Transformation Mechanisms of the Indolin-3-one Moiety

The indolin-3-one scaffold is a versatile heterocyclic system that can undergo various transformations, including ring modification through oxidation, reduction to corresponding dihydroindoles, and substitution on the aromatic portion of the ring system.

The indolin-3-one ring is susceptible to oxidative cleavage under specific conditions, providing a pathway to acyclic compounds. An electrochemical approach has been reported for the oxidative ring opening of 1-acetylindolin-3-one (B91299) derivatives to synthesize α-ketoamides. acs.org This transformation proceeds in an undivided cell and is proposed to occur via the formation of an iminium ion intermediate. acs.org

The reaction is initiated by the anodic oxidation of an iodide anion to generate iodine. The iodine reacts with the 1-acetylindolin-3-one substrate to form an iodo intermediate. This intermediate then reacts with an amine (e.g., morpholine) to yield a C-2 aminated intermediate (1-acetyl-2-morpholinoindoline-3-one). acs.org This species undergoes a two-electron oxidation at the anode to form an iminium-type intermediate. A subsequent nucleophilic attack by a hydroxide (B78521) ion (generated at the cathode) and ring opening through the cleavage of the pre-existing C–N bond results in the final α-ketoamide product. acs.org

The applicability of this method has been demonstrated with various substituted 1-acetylindolin-3-ones. The presence of an electron-donating methyl group at the C-5 position, as in 1-acetyl-5-methylindolin-3-one, is compatible with the reaction conditions, affording the corresponding α-ketoamide in good yield. acs.org

| Substrate (1-Acetylindolin-3-one Derivative) | Amine | Product (α-Ketoamide) | Yield (%) | Reference |

|---|---|---|---|---|

| 6-OMe | Morpholine (B109124) | 2a | 76 | acs.org |

| 5-OMe | Morpholine | 3a | 50 | acs.org |

| 6-Me | Morpholine | 4a | 65 | acs.org |

| 5-Me | Morpholine | 5a | 72 | acs.org |

| 5-F | Morpholine | 6a | 72 | acs.org |

| 6-Cl | Morpholine | 7a | 68 | acs.org |

| 5-Br | Morpholine | 8a | 55 | acs.org |

The indolin-3-one moiety can be reduced to form various dihydroindole (indoline) derivatives. These reactions typically target the C-3 carbonyl group. The reduction of the ketone can yield a secondary alcohol (1-acetyl-5-methylindolin-3-ol) or can be taken further to a methylene (B1212753) group (1-acetyl-5-methylindoline) under more forcing conditions.

The synthesis of 2,3-dihydroindoles is often achieved through the direct reduction of corresponding indole (B1671886) derivatives that possess activating acceptor groups. nih.govnih.gov In the case of this compound, the C-3 keto group can be selectively reduced using various hydride reagents. For instance, sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones to alcohols. The choice of reducing agent and reaction conditions can allow for chemoselective reduction. For example, methods have been developed for the selective reduction of a nitrile group in the presence of a cyclic amide in related systems using NaBH₄ with catalytic nickel(II) chloride. nih.gov Such strategies highlight the potential for selectively targeting functional groups within the indolinone framework.

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In this compound, the benzene (B151609) ring is substituted with an N-acetyl group fused to the ring and a methyl group at the C-5 position. The outcome of electrophilic substitution is governed by the directing effects of these substituents.

The N-acetyl group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions.

The methyl group at C-5 is an electron-donating group, which activates the ring and also directs to the ortho and para positions (C-4 and C-6 relative to the methyl group).

The carbonyl group at C-3 is also deactivating.

The combined influence of these groups determines the regioselectivity. The C-5 methyl group activates the C-4 and C-6 positions, while the deactivating N-acetyl group directs to C-7 (ortho) and C-5 (para, already substituted). Therefore, electrophilic attack is most likely to occur at the C-4, C-6, or C-7 positions, with the specific outcome depending on the reaction conditions and the nature of the electrophile. Palladium-catalyzed C-H arylations of N-protected 3-acetylindoles have been shown to favor C-4 functionalization, demonstrating that specific catalytic systems can precisely control the position of substitution on the indole nucleus. nih.gov

Functionalization at Specific Positions of this compound

Beyond transformations of the entire ring system, the reactivity of this compound allows for targeted functionalization at specific carbon atoms, most notably at the C-2 and C-3 positions adjacent to the carbonyl and nitrogen atoms.

The C-2 position, being alpha to the C-3 carbonyl group, is a prime site for functionalization. This position can be activated for nucleophilic or electrophilic attack. The synthesis of 2,2-disubstituted indolin-3-ones is of significant interest as these motifs are found in various dyes and bioactive alkaloids. rsc.org

One strategy for C-2 functionalization involves the formation of an enolate or enolonium species. For instance, as mentioned previously, the electrochemical oxidation of 1-acetylindolin-3-one proceeds through a 1-acetyl-2-morpholinoindoline-3-one intermediate, which represents a formal C-2 functionalization. acs.org This demonstrates that the C-2 position is susceptible to reaction with nucleophiles under oxidative conditions. Other approaches could involve base-mediated enolate formation followed by trapping with an electrophile, a classic strategy for α-functionalization of ketones.

The C-3 carbonyl group is a key handle for a wide array of chemical modifications. Its reactivity is central to building molecular complexity from the indolin-3-one scaffold. Reactions at this position typically involve nucleophilic addition to the carbonyl carbon.

A common strategy is the Knoevenagel condensation, where the C-3 ketone reacts with active methylene compounds. For example, the related compound 1-acetyl-3-dicyanomethylene-1,3-dihydro-2H-indol-2-one is synthesized from an isatin (B1672199) derivative and serves as a precursor that reacts with various nucleophiles. researchgate.net This indicates that the C-3 carbonyl of this compound could similarly react with active methylene reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base to form C-3-ylidene derivatives. These derivatives are valuable intermediates for synthesizing more complex heterocyclic systems, such as spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. researchgate.net

Furthermore, Grignard reagents or organolithium compounds can add to the C-3 carbonyl to form tertiary alcohols, introducing a new carbon-carbon bond at this position. Subsequent dehydration or rearrangement of the resulting alcohol can lead to a variety of substituted indole or indoline (B122111) products.

N-1 Functionalization and Acylation Reactions

The formation of N-acylindoles is a fundamental process in organic synthesis. nih.gov Generally, the N-acetylation of the parent indoline or indole scaffold can be achieved using common acetylating agents. nih.gov While selective N-acylation can be challenging due to the competing reactivity at the C-3 position in unsubstituted indoles, various methods have been developed to favor N-functionalization. nih.gov These often involve the use of a base to deprotonate the indole nitrogen, followed by nucleophilic attack on an acyl source. nih.gov

Table 1: Common Acylating Agents for Indole Derivatives

| Acylating Agent | Catalyst/Conditions | Reference |

|---|---|---|

| Acetic Anhydride (B1165640) | Various catalysts (e.g., AlCl₃, Formic Acid) | researchgate.net |

| Acetyl Chloride | Base (e.g., after forming Grignard reagent of indole) | researchgate.net |

| Thioesters | Base (e.g., Cs₂CO₃), High Temperature | nih.gov |

| Acetic Acid | Trifluoroacetic anhydride (TFAA) and Phosphoric Acid | researchgate.net |

In some contexts, the N-acetyl group itself can be involved in reactions. For instance, transamidation reactions, where the acetyl group is transferred to another amine, have been demonstrated with other N-acetylated compounds, such as chitin, often requiring a catalyst like Cu(OAc)₂. frontiersin.org Additionally, N-acetyl-7-nitroindoline derivatives have been shown to undergo photo-activation, enabling the acetyl group to participate in amide bond formation. jst.go.jp

Condensation and Coupling Reactions

The C-3 carbonyl group is the primary site for condensation and coupling reactions in this compound. This ketone functionality allows for the construction of new carbon-carbon and carbon-nitrogen bonds, providing a gateway to a diverse range of derivatives.

A notable example of a coupling reaction is the electrochemical oxidative ring-opening of 1-acetylindoline-3-one derivatives. This process involves the coupling of the indolinone with various secondary amines, leading to the formation of α-ketoamides. The reaction proceeds through the formation of a 1-acetyl-2-morpholinoindoline-3-one intermediate when morpholine is used as the amine. This method is compatible with a range of substituents on the indolinone ring.

Other coupling reactions, such as the Eschenmoser coupling, have been employed with related oxindole (B195798) systems to synthesize 3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones from 3-bromooxindoles and thioamides. nih.gov This highlights the versatility of the indolinone core in advanced coupling strategies.

The most common reaction at the C-3 keto group of this compound is its condensation with primary amines to form imines, commonly known as Schiff bases. ekb.eginternationaljournalcorner.com This reaction is fundamental in organic chemistry and proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then undergoes dehydration to yield the C=N double bond of the imine. internationaljournalcorner.comnih.gov

Schiff bases are valuable synthetic intermediates and are often the first step in creating more complex molecular hybrids. ekb.egorientjchem.org The reaction is widely applicable, and various substituted anilines and other primary amines can be used to generate a library of imine derivatives. orientjchem.orgresearchgate.net While much of the literature focuses on the synthesis of Schiff bases from isatin (indoline-2,3-dione), the chemical principle of condensing a primary amine with the C-3 ketone is directly analogous for this compound. ijacskros.com

Building upon the reactivity of the C-3 carbonyl, this compound is an excellent starting material for constructing hybrid molecules that incorporate other heterocyclic systems. This molecular hybridization approach is a prominent strategy in drug discovery, aiming to combine the pharmacophoric features of different scaffolds to enhance biological activity. acs.orgekb.eg The C-3 position serves as a versatile anchor for appending these additional heterocyclic moieties, often via an initial imine formation.

The synthesis of molecules containing both the indolinone and pyrazole (B372694) rings has attracted considerable attention. mdpi.com These hybrids are typically synthesized through the condensation of the indolinone's C-3 ketone with an aminopyrazole derivative. acs.org For example, 5-aminopyrazoles react with N-substituted isatins (analogous substrates) to form pyrazole-oxindole hybrids. acs.org The resulting imine-linked indole-pyrazole structures are investigated for a range of biological activities. acs.orgnih.gov

Table 2: Examples of Synthesized Pyrazole-Indole Hybrids

| Indole Precursor | Pyrazole Reactant | Resulting Hybrid Structure | Reference |

|---|---|---|---|

| N-substituted isatin | 5-aminopyrazole derivatives | 5-(2-oxoindolin-3-ylideneamino)-1H-pyrazole-4-carboxamide | acs.org |

| 1H-indole-3-carbaldehyde | 5-aminopyrazole derivatives | 5-((1H-indol-3-yl)methyleneamino)-1H-pyrazole-4-carboxamide | acs.org |

| Substituted 2-phenyl indole-3-carboxaldehydes | 3-methyl-1H-pyrazol-5(4H)-one | Pyrazolo[3,4-c]pyrazole derivatives bearing an indole moiety |

Construction of Hybrid Heterocyclic Systems

Thiadiazole-Based Indolin-2-one Hybrids

Hybrid molecules incorporating both indolinone and 1,3,4-thiadiazole (B1197879) scaffolds have been synthesized and evaluated for their biological potential. researchgate.net The synthesis often begins with the condensation of an indolinone C-3 ketone with an amino-substituted thiadiazole, forming an imine linkage. This initial product can then be a substrate for further chemical modifications to generate more complex structures. For instance, imidazo[2,1-b] nih.govresearchgate.netthiadiazole linked indolinone conjugates have been developed and studied. researchgate.net These hybrid structures are part of a broader class of thiazole-indole analogues explored in medicinal chemistry. rsc.org

The aziridine (B145994) ring is a strained three-membered heterocycle that is a valuable pharmacophore. The construction of hybrid molecules containing both an indolinone and an aziridine ring creates novel chemical entities. The synthesis of aziridine-clubbed indolin-2-one hybrids has been achieved through a modified green synthesis approach involving Schiff base intermediates.

Spirocyclization Reactions

The C3-keto group of the this compound scaffold serves as a highly reactive electrophilic center, making it an ideal anchor point for the construction of spirocyclic systems. Spirooxindoles, which feature a carbon atom common to both the indolinone ring and another cyclic system, are of significant interest due to their prevalence in natural products and their diverse biological activities. Multicomponent reactions (MCRs) and cycloaddition reactions are primary strategies for synthesizing these structures from isatin-based precursors. beilstein-journals.orguevora.pt

A prominent method for achieving spirocyclization is the 1,3-dipolar cycloaddition reaction. uevora.ptnih.gov This process typically involves the in situ generation of an azomethine ylide from the isatin scaffold and an α-amino acid, such as L-proline or sarcosine. The reaction proceeds via a decarboxylative condensation. This intermediate ylide then reacts with a dipolarophile (an activated alkene) to yield a spiro-pyrrolidine or spiro-pyrrolizidine oxindole derivative. uevora.ptnih.gov The N-acetyl group on the indolinone ring influences the reactivity of the C3-carbonyl and the stability of the resulting azomethine ylide.

Multicomponent reactions provide an efficient pathway to complex spirooxindoles in a single step. beilstein-journals.org For instance, the reaction of an isatin derivative, an active methylene compound (e.g., malononitrile or cyclopentane-1,3-dione), and an amine or other nucleophile can lead to the formation of diverse spiro-fused heterocycles. beilstein-journals.orgscispace.com These reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent cyclization, to build the spirocyclic framework. uevora.pt

Below is a representative table illustrating a common spirocyclization pathway applicable to the this compound scaffold.

| Reaction Type | Reactants | Key Intermediate | Product Class | Ref. |

| 1,3-Dipolar Cycloaddition | 1. 1-Acetyl-5-methylindolin-3-one2. α-Amino Acid (e.g., Sarcosine)3. Dipolarophile (e.g., Chalcone) | Azomethine Ylide | Spiro[indoline-3,2'-pyrrolidine] | uevora.ptuevora.pt |

| Three-Component Reaction | 1. 1-Acetyl-5-methylindolin-3-one2. Arylamine3. Cyclopentane-1,3-dione | Carbonium Ion Intermediate | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |

Molecular Hybridization Strategies Utilizing this compound Scaffolds

Molecular hybridization involves the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule. This strategy aims to develop novel compounds with potentially improved affinity, enhanced efficacy, or a dual mode of action. The this compound scaffold is an attractive core for such strategies due to its established biological relevance and versatile chemical handles.

One of the most effective methods for molecular hybridization is the use of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable 1,2,3-triazole ring that acts as a linker between the isatin scaffold and another bioactive molecule. To employ this strategy, the this compound scaffold would first need to be functionalized with either an azide (B81097) or an alkyne group. This functionalized isatin derivative can then be "clicked" with a second molecule bearing the complementary group, resulting in a novel hybrid compound. This approach has been successfully used to link spirooxindoles with other pharmacophores. nih.gov

Another pathway for hybridization involves the ring-opening of the isatin core. The C2-amide bond in N-acetylisatins is susceptible to nucleophilic attack. researchgate.net Reaction with nucleophiles like amines or even water can lead to the cleavage of the heterocyclic ring, yielding a 2-(2-acetamidophenyl)-2-oxoacetic acid derivative. researchgate.netekb.eg This ring-opened product presents new functional groups—a carboxylic acid and a keto group—that can be further derivatized. For example, the carboxylic acid can be coupled with an amine to form a new amide bond, or the keto group can be condensed to form Schiff bases, effectively linking the original scaffold to another molecular entity. ekb.eg

The following table outlines key strategies for creating molecular hybrids from the this compound core.

| Hybridization Strategy | Key Reaction | Linker Type | Potential Second Pharmacophore | Ref. |

| Click Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole | Coumarins, Benzimidazoles, etc. | nih.gov |

| Ring-Opening and Condensation | Nucleophilic attack at C2, followed by Schiff base formation | Azomethine (-C=N-) | Heteroaryl amines (e.g., 2-aminopyridine) | ekb.eg |

| Ring-Opening and Amidation | Nucleophilic attack at C2, followed by amide coupling | Amide (-CONH-) | Bioactive amines | researchgate.net |

Pre Clinical Biological Modulatory Effects and Mechanistic Insights of 1 Acetyl 5 Methylindolin 3 One Derivatives

In Vitro Evaluation of Antimicrobial Modulatory Effects

Derivatives based on the indoline-dione core structure have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms. These studies reveal a potential for these compounds to act as antimicrobial agents. Spiro[benzo[h]quinoline-7,3′-indoline]dione and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives, for instance, have been investigated for their antimicrobial properties. nih.gov

The antibacterial potential of indoline-dione derivatives and structurally related compounds has been tested against a panel of both Gram-positive and Gram-negative bacteria. researchgate.net Studies on spiro-indoline-dione derivatives demonstrated antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. nih.gov Similarly, N-acylated analogues of 1-isopropyl-3-acyl-5-methyl-benzimidazolone, which share structural similarities, exhibited potency against Gram-positive strains including Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.com Other related heterocyclic structures, such as azetidinone and isoindoline-1,3-dione derivatives, have also shown significant activity against both bacterial types. researchgate.netnih.gov However, some studies noted that the activity of certain derivatives was more pronounced against Gram-positive strains. mdpi.com For example, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), but were less effective against the Gram-negative E. coli. mdpi.com

The antifungal properties of indolinone-related derivatives have also been a subject of investigation. Research has shown that certain compounds are active against various fungal pathogens. Spiro-indoline-dione derivatives were evaluated against the yeast Candida albicans. nih.gov Furthermore, studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated significant activity against C. albicans. mdpi.com Other research into related heterocyclic compounds, such as novel azetidinones, confirmed antifungal potential against species like Aspergillus fumigatus and Penicillium. nih.gov Isoindole derivatives have also been reported to possess antifungal activity against species including Chrysoporium tropicum, Fusarium oxysporum, and Trichophyton rubrum. mdpi.com

The potency of antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies on various indolinone-related derivatives have determined these values against a range of microbes. For certain spiro[benzo[h]quinoline-7,3′-indoline]dione and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives, MIC values ranged from 375 to 3000 µg/mL against susceptible bacteria. nih.gov In contrast, some 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated exceptionally high potency, with MIC values below 1 µg/mL against S. aureus. mdpi.com The MIC values for select compounds from various studies are detailed below.

| Compound Class | Microorganism | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Spiro-indoline-dione derivatives (4b, 4h, 6h) | Enterococcus faecalis, Staphylococcus aureus | 375 - 3000 | nih.gov |

| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus (MRSA) | < 1 | mdpi.com |

| Indolylbenzo[d]imidazoles (3ag, 3aq) | Candida albicans | 3.9 | mdpi.com |

| N-acylated Benzimidazolone (5-19) | Bacillus cereus | 6.25 | mdpi.com |

| N-acylated Benzimidazolone (5-19) | Staphylococcus aureus | 12.5 | mdpi.com |

| N-acylated Benzimidazolone (5-19) | Escherichia coli | 50.0 | mdpi.com |

| Quinolinequinones (QQ1, QQ5, QQ6) | Staphylococcus aureus | 1.22 | mdpi.com |

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For derivatives related to the indolinone scaffold, certain structural features have been identified as important for their biological activity. In a series of N-acylated 1-isopropyl-3-acyl-5-methyl-benzimidazolones, the nature of the acyl group was found to be critical. mdpi.com Specifically, a derivative containing a 4-chloro-benzoic acid moiety exhibited the highest potency against both Gram-positive and Gram-negative bacteria. mdpi.com For quinolinequinone derivatives, SAR analysis indicated that the presence of an ester group, particularly at the para position of a substituted ring, enhanced antibacterial activity against Gram-positive bacteria. mdpi.com These findings suggest that modifications to the substituents on the core heterocyclic structure can significantly modulate the antimicrobial efficacy of the compounds.

In Vitro Investigations of Antioxidant Properties

In addition to antimicrobial effects, derivatives of indolinone have been evaluated for their antioxidant capabilities. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. nih.gov Compounds that can scavenge free radicals are therefore of significant therapeutic interest. Studies on spiro-indoline-dione derivatives have indicated that these compounds possess moderate to good free radical scavenging activity. nih.gov This antioxidant potential is a common feature among many heterocyclic compounds, which can neutralize harmful radicals and mitigate oxidative damage. nih.gov

The antioxidant effect of chemical compounds is often mediated through their ability to donate a hydrogen atom or an electron to neutralize unstable free radicals. mdpi.com For indolinone derivatives, the mechanism of action likely involves similar processes. The core structure, containing nitrogen and carbonyl groups, along with aromatic rings, can stabilize the resulting radical species after donation of a hydrogen atom or electron. Flavonoids, another class of antioxidant compounds, are known to suppress free radical processes at multiple stages, including the formation of superoxide (B77818) ions and hydroxyl radicals. nih.gov They can act by directly scavenging radicals or by chelating metal ions that catalyze the production of ROS. nih.gov It is plausible that indolinone derivatives share these mechanisms, with the specific potency being influenced by the electronic properties of their substituents. Lignans containing catechol (3,4-dihydroxyphenyl) groups, for example, show very high radical scavenging capacity, highlighting the importance of hydroxyl groups on the aromatic ring for antioxidant activity. rsc.org

Enzyme Inhibition and Receptor Binding Studies

Extensive literature searches did not yield specific data on the enzyme inhibition or receptor binding properties of 1-acetyl-5-methylindolin-3-one or its derivatives. The following sections detail the absence of information regarding its activity on specific molecular targets.

Modulation of 5-Lipoxygenase (5-LOX) Activity

No studies were identified that investigated the modulatory effects of this compound or its derivatives on the activity of 5-Lipoxygenase (5-LOX). The 5-LOX pathway is a key area of interest in inflammation research, as the enzyme is responsible for the biosynthesis of pro-inflammatory leukotrienes. nih.govthieme-connect.de While various natural and synthetic compounds are known to inhibit 5-LOX, there is currently no available scientific literature to suggest that this compound shares this activity.

Soluble Epoxide Hydrolase (sEH) Inhibition

There is no available scientific evidence to indicate that this compound or its derivatives act as inhibitors of soluble epoxide hydrolase (sEH). Inhibition of sEH is a therapeutic strategy being explored for various conditions due to its role in metabolizing anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs). nih.govnih.gov The current body of research on sEH inhibitors focuses on other chemical scaffolds. nih.gov

Interaction with Kinase Domains (e.g., c-KIT kinase)

No specific research was found detailing the interaction of this compound or its derivatives with kinase domains, including the c-KIT kinase. The c-KIT receptor tyrosine kinase is a known therapeutic target in certain types of cancer, and while some indolinone derivatives have been investigated as c-KIT inhibitors, there is no data to suggest that the this compound scaffold possesses this activity. nih.govnih.gov

Exploration of Other Molecular Targets and Biological Pathways

A comprehensive search of scientific databases did not reveal any studies that have explored other specific molecular targets or biological pathways for this compound or its derivatives.

In Vitro Cellular Activity Screening (e.g., cytotoxicity on specific cancer cell lines for lead identification)

There are no published studies on the in vitro cellular activity of this compound or its derivatives, including cytotoxicity screening against cancer cell lines. While the cytotoxicity of various other indole (B1671886) and indolinone derivatives has been evaluated against different cancer cell lines, no such data is available for the specific compound . nih.govmdpi.com

Exploration of Anti-inflammatory and Analgesic Properties in Pre-clinical Models (e.g., in vivo murine models for mechanistic insight without clinical claims)

No pre-clinical studies in animal models, such as murine models, have been reported for this compound or its derivatives to explore potential anti-inflammatory or analgesic properties. While other indole and heterocyclic derivatives have been investigated for such activities in vivo, this specific compound remains uncharacterized in this regard. researchgate.netnih.gov

Advanced Applications in Chemical Research and Drug Discovery Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The indolin-3-one scaffold is a fundamental component in numerous naturally occurring bioactive alkaloids and synthetic compounds. mdpi.comrsc.org Its utility as a synthetic intermediate stems from the reactivity of the ketone at the C3 position and the potential for functionalization at the C2 position, which can bear two substituents. This has made 2,2-disubstituted indolin-3-ones attractive targets for synthetic chemists. mdpi.comrsc.org

The structure of 1-acetyl-5-methylindolin-3-one offers several points for synthetic elaboration. The N-acetyl group acts as a protecting group, stabilizing the molecule and influencing the reactivity of the heterocyclic ring. The carbonyl group at C3 is a key site for various chemical transformations, including aldol (B89426) condensations, Michael additions, and spiro-annulations. These reactions allow for the construction of complex molecular architectures. For instance, the reaction of indolin-3-ones with other molecules can lead to the formation of spiro-compounds, where a carbon at the C2 position is shared with another ring system. Spirocyclopentane-indolin-3-ones, for example, are found in several alkaloids with interesting biological properties and serve as intermediates in the synthesis of pharmaceuticals. unimi.it

The development of catalytic asymmetric methods to synthesize chiral indolin-3-one derivatives has been a significant area of research. rsc.org These methods provide access to enantiomerically pure compounds, which is crucial for developing selective therapeutic agents. The versatility of the indolin-3-one core, as exemplified by structures like this compound, makes it a valuable building block for creating diverse libraries of compounds for high-throughput screening and drug discovery.

Scaffold for the Design of Novel Bioactive Compounds

The indole (B1671886) and indoline (B122111) ring systems are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. nih.govekb.eg The indolinone core, in particular, is a key feature in many kinase inhibitors. researchgate.net Kinases are a major class of drug targets, especially in oncology, and small molecules that can inhibit their activity are of great therapeutic interest.

Derivatives of the indolinone scaffold have been shown to exhibit a broad spectrum of biological activities, including:

Anticancer Activity: The 2-indolinone scaffold is a cornerstone for the development of anticancer agents. nih.gov Many indolinone derivatives function as inhibitors of receptor tyrosine kinases, such as VEGFR, which are crucial for angiogenesis, the process of new blood vessel formation that tumors rely on to grow. researchgate.net

Anti-inflammatory Properties: Substituted indolin-2-one derivatives have been designed and synthesized as potent anti-inflammatory agents, showing the potential of this scaffold in addressing inflammation-related diseases. mdpi.com

Antimicrobial Effects: The indole nucleus is present in many compounds with antimicrobial properties, and synthetic derivatives continue to be an important source of new antimicrobial agents.

The specific substitutions on the this compound scaffold can be rationalized in the context of structure-activity relationship (SAR) studies. The N-acetyl group can influence the molecule's conformation and its ability to form hydrogen bonds, which can be critical for binding to a biological target. nih.govmdpi.com The 5-methyl group can provide a point of interaction within a hydrophobic pocket of a protein's active site. SAR studies of related compounds have shown that even small modifications to the indolinone core can have a significant impact on biological activity. researchgate.netmdpi.com

| Compound Class | Biological Activity | Mechanism of Action (if known) | Reference |

|---|---|---|---|

| Dispiro-indolinones | Anticancer | Inhibition of cancer cell growth | mdpi.com |

| 3-Substituted-indolin-2-ones | Anti-inflammatory | Inhibition of pro-inflammatory mediators | mdpi.com |

| Indolinone-based Kinase Inhibitors | Anticancer | Inhibition of receptor tyrosine kinases (e.g., VEGFR) | researchgate.net |

| Aminoindoline Derivatives | FAK Inhibition | Modulation of focal adhesion kinase signaling | nih.gov |

Development of Chemical Probes and Tools for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context. nih.gov The development of effective chemical probes is a critical aspect of modern chemical biology and drug discovery. The indoline scaffold has been successfully used to create such tools. nih.gov

The structure of this compound can be adapted for the development of chemical probes. By introducing a reactive group or a reporter tag, the molecule can be transformed into a tool for target identification and visualization. For example, a common strategy involves incorporating an alkyne or azide (B81097) group, which can then be used in "click chemistry" reactions to attach a fluorescent dye or an affinity tag (like biotin). mdpi.com This approach was used to synthesize propargyl-based dispiro-indolinones, which were then linked to a fluorescent dye inside cells to study their intracellular distribution. mdpi.com

Such probes can be used for:

Target Identification: Affinity-based probes can be used to isolate and identify the protein targets of a bioactive compound. rsc.org

Cellular Imaging: Fluorescently labeled probes allow for the visualization of a target's localization and dynamics within living cells. mdpi.com

Mechanism of Action Studies: Probes can help to elucidate the molecular mechanisms by which a compound exerts its biological effects. nih.gov

The discovery of indoline-based compounds as probes for focal adhesion kinase (FAK) signaling pathways highlights the potential of this scaffold in developing tools to study complex cellular processes. nih.gov

Exploration in Material Science Applications

The applications of indolinone derivatives extend beyond biology into the realm of material science, particularly in the development of functional dyes. The indolinone core is a chromophore, meaning it can absorb and emit light, and modifications to its structure can tune these optical properties.

Specifically, 2-methylene-indolin-3-ones, which can be synthesized from indolin-3-ones, have been noted for their "emergent applications as functional fluorescent dyes". unimi.it The extended π-conjugation in these molecules often leads to strong fluorescence. The N-acetyl and 5-methyl groups of this compound would influence the electronic properties of such a dye, potentially affecting its absorption and emission wavelengths, quantum yield, and photostability.

Indolinone-based fluorescent dyes can have several potential applications:

Fluorescent Probes: As mentioned in the previous section, these dyes can be used as reporters in chemical probes for biological imaging. mdpi.commdpi.com

pH Sensors: The fluorescence of some indole derivatives is sensitive to pH, allowing them to be used as probes to measure pH changes in different environments. google.com

Organic Light-Emitting Diodes (OLEDs): Highly fluorescent organic molecules are essential components of OLEDs, and novel dye structures are constantly being explored for this purpose.

The synthesis of novel indole hemicyanine dyes, which are used as functional fluorescent dyes, further illustrates the importance of the indole scaffold in materials chemistry. google.com The development of new dyes based on the this compound core could lead to materials with unique and valuable photophysical properties.

| Application Area | Principle | Potential Advantage of Indolinone Scaffold | Reference |

|---|---|---|---|

| Fluorescent Dyes | Absorption and emission of light due to π-conjugated system. | Tunable optical properties through chemical modification. | unimi.it |

| Cellular Imaging Probes | Targeted delivery of a fluorescent molecule to a specific cellular location or target. | Scaffold can be functionalized for targeting and reporting. | mdpi.com |

| pH Sensors | Changes in fluorescence intensity or wavelength in response to pH. | The electronic structure of the indole ring can be sensitive to protonation state. | google.com |

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of chiral indolin-3-one derivatives is of great interest due to the stereospecific nature of many biological interactions. While various methods exist for the synthesis of indolin-3-ones, the development of novel asymmetric routes to afford enantiomerically pure 1-acetyl-5-methylindolin-3-one remains a key objective. Future research could focus on the following:

Catalytic Asymmetric Synthesis: Exploring new chiral catalysts, including metal-based and organocatalysts, to achieve high enantioselectivity in the synthesis of the indolin-3-one core. This could involve asymmetric cyclization reactions or the enantioselective functionalization of a pre-existing indolinone scaffold.

Biocatalysis: Utilizing enzymes to catalyze key stereoselective steps in the synthesis of this compound. This approach offers the potential for high efficiency and selectivity under mild reaction conditions.

Chiral Pool Synthesis: Employing readily available chiral starting materials to construct the indolin-3-one framework, thereby controlling the absolute stereochemistry of the final product.

A concise asymmetric total synthesis of related complex molecules has been achieved using methods like the Rassu/Casiraghi's vinylogous aldol (B89426) reaction and intramolecular oxa-heteroconjugate additions, which could be adapted for this target. The development of efficient, scalable, and stereocontrolled synthetic strategies will be crucial for accessing sufficient quantities of enantiomerically pure this compound for further biological evaluation.

Comprehensive Mechanistic Elucidation of Biological Interactions

While the indolin-3-one core is associated with a range of biological activities, a detailed understanding of the specific molecular interactions of this compound is an area ripe for exploration. Future studies should aim to:

Identify and Validate Biological Targets: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets with which this compound interacts.

Structural Biology Studies: Utilizing X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of this compound bound to its biological target. This will provide invaluable insights into the specific binding mode and key intermolecular interactions.

Biophysical Characterization: Using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compound and its target.

A thorough understanding of the mechanism of action at the molecular level is essential for the rational design of more potent and selective analogs.

Exploration of New Derivatization Strategies and Functional Group Transformations

The systematic modification of the this compound scaffold through derivatization is a powerful strategy for exploring structure-activity relationships (SAR) and optimizing biological activity. Future research in this area could involve:

Modification of the Acetyl Group: Replacing the acetyl group with a variety of other acyl groups, sulfonyl groups, or alkyl groups to probe the importance of this moiety for biological activity.

Functionalization of the Aromatic Ring: Introducing a diverse range of substituents at different positions on the benzene (B151609) ring to investigate the influence of electronic and steric effects on activity.

Transformations at the 3-Position: Exploring reactions at the ketone functionality, such as conversion to oximes, hydrazones, or other heterocyclic systems, to generate novel derivatives with potentially different biological profiles.

The ability to perform functional group transformations in the presence of the core indolinone radical center is crucial for expanding the synthetic utility and creating diverse molecular architectures.

Integration of Advanced Computational Methods for Predictive Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. The integration of these methods can significantly accelerate the research and development process for this compound and its analogs. Key areas for future computational work include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to correlate the structural features of a series of indolin-3-one derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds and guide the design of new analogs.

Molecular Docking and Dynamics Simulations: Using molecular docking to predict the binding mode of this compound and its analogs within the active site of a target protein. Molecular dynamics simulations can provide further insights into the stability of the protein-ligand complex and the dynamics of the binding process.

In Silico ADME/Tox Prediction: Employing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new derivatives at an early stage of the design process. This can help to prioritize compounds with favorable pharmacokinetic and safety profiles for synthesis and experimental testing.

The use of these predictive models can help to avoid late-stage failures in the drug development pipeline and reduce the time and cost associated with experimental screening.

| Computational Method | Application in this compound Research | Potential Outcome |

| QSAR | Correlate structural features with biological activity | Predict activity of new analogs and guide design |

| Molecular Docking | Predict binding mode in target protein active sites | Prioritize compounds with high binding affinity |

| Molecular Dynamics | Simulate protein-ligand interactions over time | Understand binding stability and conformational changes |

| ADME/Tox Prediction | Forecast pharmacokinetic and toxicity profiles | Select candidates with favorable drug-like properties |

Targeted Synthesis of Analogs for Refined Structure-Activity Relationships

Building upon the insights gained from derivatization strategies and computational studies, the targeted synthesis of specific analogs will be crucial for refining our understanding of the structure-activity relationships of this compound. This will involve a focused and iterative approach where:

Hypothesis-Driven Design: New analogs are designed based on specific hypotheses about the key structural features required for optimal biological activity.

Efficient Synthetic Execution: The designed analogs are synthesized using the most efficient and reliable synthetic routes available.

Comprehensive Biological Evaluation: The synthesized compounds are then subjected to a battery of biological assays to determine their potency, selectivity, and mechanism of action.

This iterative cycle of design, synthesis, and testing is fundamental to the process of lead optimization and the development of new therapeutic agents. By systematically exploring the chemical space around the this compound scaffold, researchers can identify analogs with improved biological profiles and a greater potential for therapeutic application.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-acetyl-5-methylindolin-3-one, and how can purity be optimized?

- Methodology : A reflux-based approach in acetic acid with sodium acetate as a catalyst is commonly used for analogous indole derivatives. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives are synthesized via refluxing with 2-aminothiazol-4(5H)-one, followed by recrystallization from DMF/acetic acid mixtures to achieve >98% purity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) are critical for isolating intermediates and final products. Purity validation via NMR (δ 2.1 ppm for acetyl groups) and mass spectrometry (e.g., [M+H]+ at m/z 218) is essential .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- 1H/13C NMR : Assign acetyl (δ 2.1–2.3 ppm) and methylindole (δ 7.2–7.8 ppm) protons. Carbonyl carbons appear at δ 168–172 ppm .

- HPLC : Use reverse-phase columns (e.g., C18) with UV detection at 254 nm for purity assessment (>98% by area) .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Experimental Design :

- Conditions : Test pH 2–12 (HCl/NaOH buffers) and temperatures (25–60°C) over 72 hours.

- Analysis : Monitor degradation via UV-Vis (λmax 280 nm) and LC-MS to identify byproducts (e.g., deacetylated or oxidized derivatives).

- Controls : Include inert atmosphere (N2) to isolate oxidative vs. hydrolytic pathways .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in acetyl groups) be resolved during structural determination?

- Strategies :

- Use SHELXD for initial phasing and SHELXL for refinement with restraints on thermal parameters (ADPs) to model disorder.

- Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C-H···O contacts) and occupancy ratios .

- Cross-reference with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental bond lengths .

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

- Methods :

- DFT : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using OPLS-AA force fields to assess conformational stability .

- Docking Studies : Screen against biological targets (e.g., kinases) using AutoDock Vina to hypothesize binding modes .

Q. How should researchers address contradictions between biological activity data (e.g., IC50 variability) in structure-activity relationship (SAR) studies?

- Analysis Framework :

- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) across replicates.

- Control Experiments : Verify assay conditions (e.g., ATP concentration in kinase assays) and compound solubility (DMSO tolerance <1% v/v).

- Meta-Analysis : Compare with structurally similar compounds (e.g., 5-methyl-1H-indol-7-amine derivatives) to identify substituent effects .

Q. What strategies optimize the regioselective functionalization of this compound for derivative synthesis?

- Guidelines :

- Directing Groups : Utilize the acetyl moiety to direct electrophilic substitution (e.g., nitration at C4).

- Cross-Coupling : Employ Suzuki-Miyaura reactions (Pd(PPh3)4, K2CO3) with arylboronic acids for C3 modifications.

- Protection/Deprotection : Temporarily mask the acetyl group (e.g., as a silyl ether) during harsh reactions .

Data Presentation and Reproducibility

Q. How should raw crystallographic data (e.g., .hkl files) and NMR spectra be archived to ensure reproducibility?

- Best Practices :

- Deposit crystallographic data in the Cambridge Structural Database (CSD) with CCDC number.

- Include NMR processing parameters (e.g., window function, baseline correction) in supplementary materials.

- Use platforms like Zenodo or Figshare for open-access raw datasets .

Q. What statistical methods are recommended for analyzing dose-response curves in pharmacological assays?

- Approach :

- Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals.

- Report Hill slopes to assess cooperativity (nH >1 suggests positive allostery) .

Tables

Table 1 : Key Spectroscopic Signatures of this compound

| Technique | Observed Data | Reference |

|---|---|---|

| 1H NMR | δ 2.10 (s, 3H, COCH3) | |

| 13C NMR | δ 168.5 (C=O) | |

| HPLC | Retention time: 8.2 min (C18) | |

| XRD | Space group: P21/c, Z = 4 |

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Removal Method |

|---|---|---|

| Deacetylated byproduct | Hydrolysis | Silica gel chromatography |

| Oxidized derivative | Air exposure | Argon atmosphere |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.